(2-(3-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid
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Overview
Description
(2-(3-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a piperidine ring substituted with a methyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid typically involves the coupling of a boronic acid derivative with a suitable piperidine and pyridine precursor. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, which are catalyzed by palladium complexes. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as increased safety, reduced reaction times, and higher yields. These methods utilize packed columns and catalysts like Raney nickel to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
(2-(3-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
(2-(3-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (2-(3-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with hydroxyl groups on enzymes or receptors, thereby modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylpiperidin-1-yl)pyridin-4-amine: This compound is structurally similar but lacks the boronic acid group.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring but have different substituents and biological activities.
Uniqueness
The presence of the boronic acid group in (2-(3-Methylpiperidin-1-yl)pyridin-4-yl)boronic acid makes it unique compared to similar compounds. This functional group allows for specific interactions with biological targets and provides versatility in chemical reactions, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H17BN2O2 |
---|---|
Molecular Weight |
220.08 g/mol |
IUPAC Name |
[2-(3-methylpiperidin-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H17BN2O2/c1-9-3-2-6-14(8-9)11-7-10(12(15)16)4-5-13-11/h4-5,7,9,15-16H,2-3,6,8H2,1H3 |
InChI Key |
DOTKPYQQAZNBHW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)N2CCCC(C2)C)(O)O |
Origin of Product |
United States |
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